3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid
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Overview
Description
3-(2,4-Dioxo-3-azabicyclo[310]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid typically involves the cyclopropanation of maleimides with N-tosylhydrazones. This reaction is catalyzed by palladium and proceeds under mild conditions, providing high yields and diastereoselectivities . The major diastereoisomers can be isolated by chromatography on silica gel .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using similar catalytic systems. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and exhibit comparable chemical properties.
N-tosylhydrazone derivatives: These compounds are used in similar synthetic routes and have related reactivity.
Uniqueness
3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid is unique due to its specific bicyclic structure and the presence of both methyl and methylamino groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H14N2O4 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(11-2,9(15)16)4-12-7(13)5-3-6(5)8(12)14/h5-6,11H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
SKFQANBZTDDLNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2CC2C1=O)(C(=O)O)NC |
Origin of Product |
United States |
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